N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide
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Overview
Description
N’-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide is a chemical compound with the molecular formula C9H7F5N2O It is characterized by the presence of a hydroxy group, a pentafluoroethyl group, and a carboximidamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(pentafluoroethyl)benzene-1-carboxylic acid with hydroxylamine under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N’-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N’-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties due to the presence of the pentafluoroethyl group
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the pentafluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes. The carboximidamide group can participate in various chemical interactions, including hydrogen bonding and ionic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide
- N’-hydroxy-3-(difluoromethyl)benzene-1-carboximidamide
- N’-hydroxy-3-(fluoromethyl)benzene-1-carboximidamide
Uniqueness
N’-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. This makes it particularly useful in applications requiring high reactivity and stability under various conditions .
Properties
Molecular Formula |
C9H7F5N2O |
---|---|
Molecular Weight |
254.16 g/mol |
IUPAC Name |
N'-hydroxy-3-(1,1,2,2,2-pentafluoroethyl)benzenecarboximidamide |
InChI |
InChI=1S/C9H7F5N2O/c10-8(11,9(12,13)14)6-3-1-2-5(4-6)7(15)16-17/h1-4,17H,(H2,15,16) |
InChI Key |
LWAQNFWNYXOVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C(=NO)N |
Origin of Product |
United States |
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